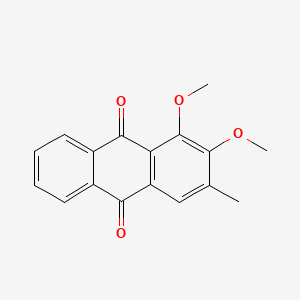
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and two methoxy groups (-OCH3) attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-nitro-2-(2,4-dimethoxyphenyl)ethanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 2,4-dimethoxyphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors for the reduction process. The choice of catalyst, solvent, and reaction conditions would be optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2,4-dimethoxyphenyl)acetone.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Similar structure with methoxy groups at different positions.
2-Amino-2-(2,4-dihydroxyphenyl)ethanol: Hydroxyl groups instead of methoxy groups.
2-Amino-2-(2,4-dimethoxyphenyl)propane: Different alkyl chain length.
Uniqueness
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChIキー |
XNLFQEYMRQGUGF-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(CO)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


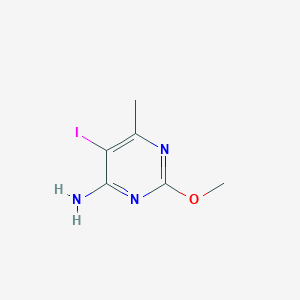
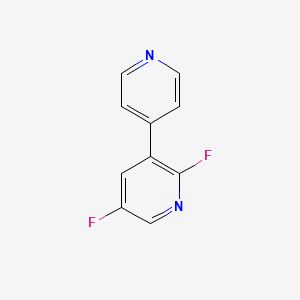
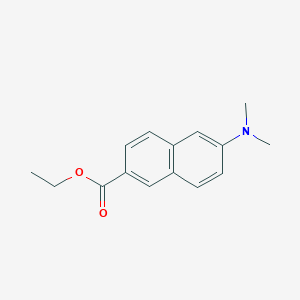
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

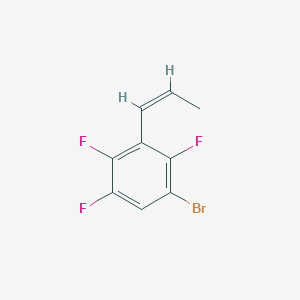
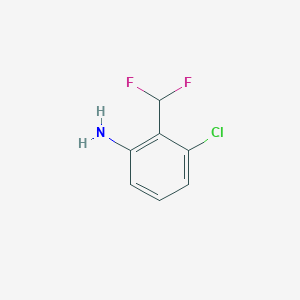

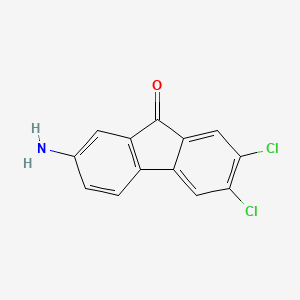



![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
